molecular formula C18H18BrN3O2S2 B2460512 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate CAS No. 953001-96-2

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate

Cat. No.: B2460512
CAS No.: 953001-96-2
M. Wt: 452.39
InChI Key: HKGQEXKIDGPMKF-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate is a complex organic compound that features a benzothiazole core, a piperazine ring, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like toluene and reagents such as thionyl chloride under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. Molecular docking studies have shown that it can interact with proteins involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate
  • 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate

Uniqueness

What sets 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ethylpiperazine moiety, for example, may enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-bromothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGQEXKIDGPMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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